

Comparative analysis of G-protein biased agonism of APJ receptor agonists

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Compound of Interest

Compound Name: APJ receptor agonist 4

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A Comparative Analysis of G-Protein Biased Agonism at the APJ Receptor

For Researchers, Scientists, and Drug Development Professionals

The Apelin Receptor (APJ), a Class A G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. Activation of the APJ receptor by its endogenous ligands, Apelin and Elabela, triggers two primary signaling cascades: the G-protein pathway, which is often associated with therapeutic benefits such as improved cardiac function, and the β -arrestin pathway, which can lead to receptor desensitization and potentially undesirable effects.[1][2] This has spurred the development of biased agonists—ligands that preferentially activate one pathway over the other, offering the potential for more targeted and effective therapies with fewer side effects.[3][4]

This guide provides a comparative analysis of various APJ receptor agonists, focusing on their G-protein versus β -arrestin signaling bias. The information presented is collated from recent preclinical studies and is intended to aid researchers in the selection and development of novel APJ-targeted therapeutics.

Quantitative Comparison of APJ Receptor Agonists

The following tables summarize the binding affinities and functional potencies of several endogenous and synthetic APJ receptor agonists. These values are critical for understanding

the G-protein or β -arrestin bias of each compound.

Ligand	Receptor Binding Affinity (K _i , nM)	Reference
Apelin-13	8.336	[5]
pGlu1-apelin-13	14.366	[5]
Apelin-17	4.651	[5]
Apelin-36	1.735	[5]
Elabela-21	4.364	[5]
Elabela-32	1.343	[5]

Table 1: Binding Affinities of Endogenous APJ Receptor Agonists. This table presents the equilibrium dissociation constants (K_i) for various apelin and elabela isoforms, indicating their affinity for the APJ receptor.

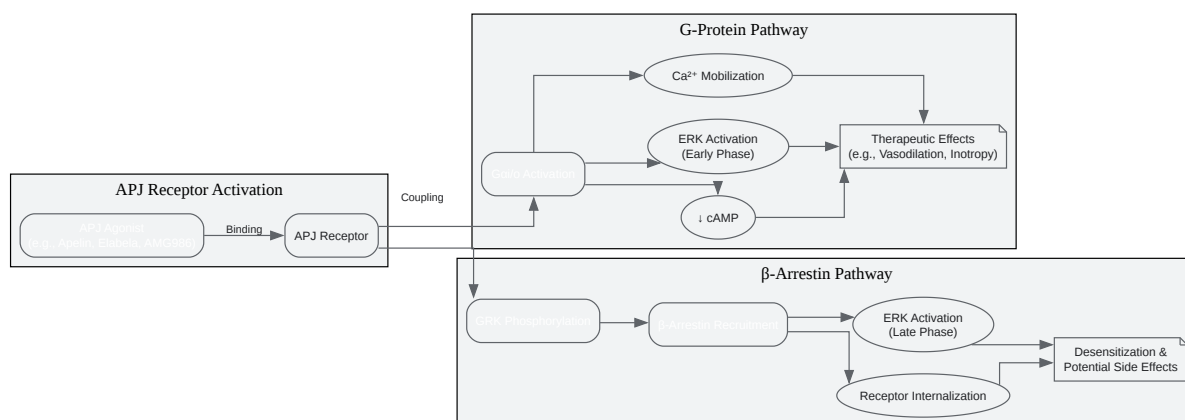
Ligand	G-Protein Signaling (cAMP) logEC50	β-Arrestin Recruitment logEC50	Bias Profile	Reference
Apelin-13	-6.369 ± 0.086	-	G-protein preferential	[5]
pGlu1-apelin-13	-6.899 ± 0.106	-	Strong negative bias toward cAMP pathway (0.0037-fold)	[5]
Apelin-17	-7.901 ± 0.144	-	Biased toward β-arrestin dependent signaling	[5][6]
Apelin-36	-7.027 ± 0.087	-	Negative bias toward β-arrestin2-AP2 pathway (0.02-fold)	[5]
Elabela-21	-7.183 ± 0.061	-	Distinct activities on the G protein dependent pathway	[5][6]
Elabela-32	-7.66 ± 0.114	-	>1000-fold bias to the β-arrestin-dependent signaling pathway	[5][6]
AMG 986	-9.64 ± 0.03	-9.61 ± 0.13	Balanced	[7][8]
AM-8123	-9.44 ± 0.04	-9.45 ± 0.08	Balanced	[7][8]
[Pyr1]apelin-13	-9.93 ± 0.03	-8.96 ± 0.03	G-protein preferential	[7][8]

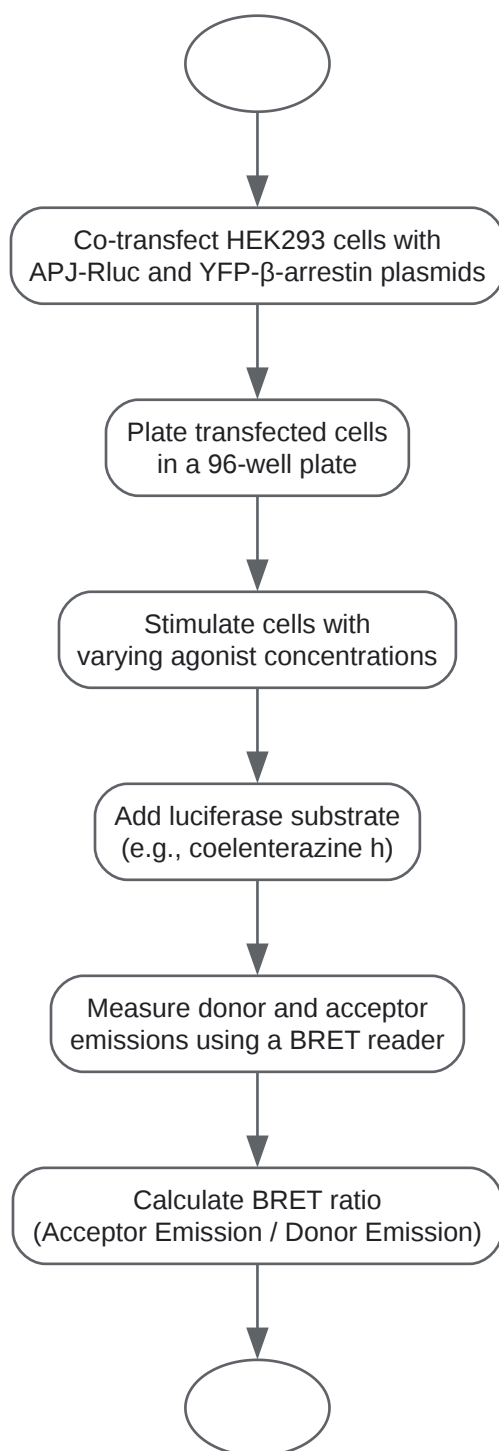
MM07	-	Low potency	G-protein preferential	[2]
Compound 34	-	Significantly less potency	G-protein preferential	[1]

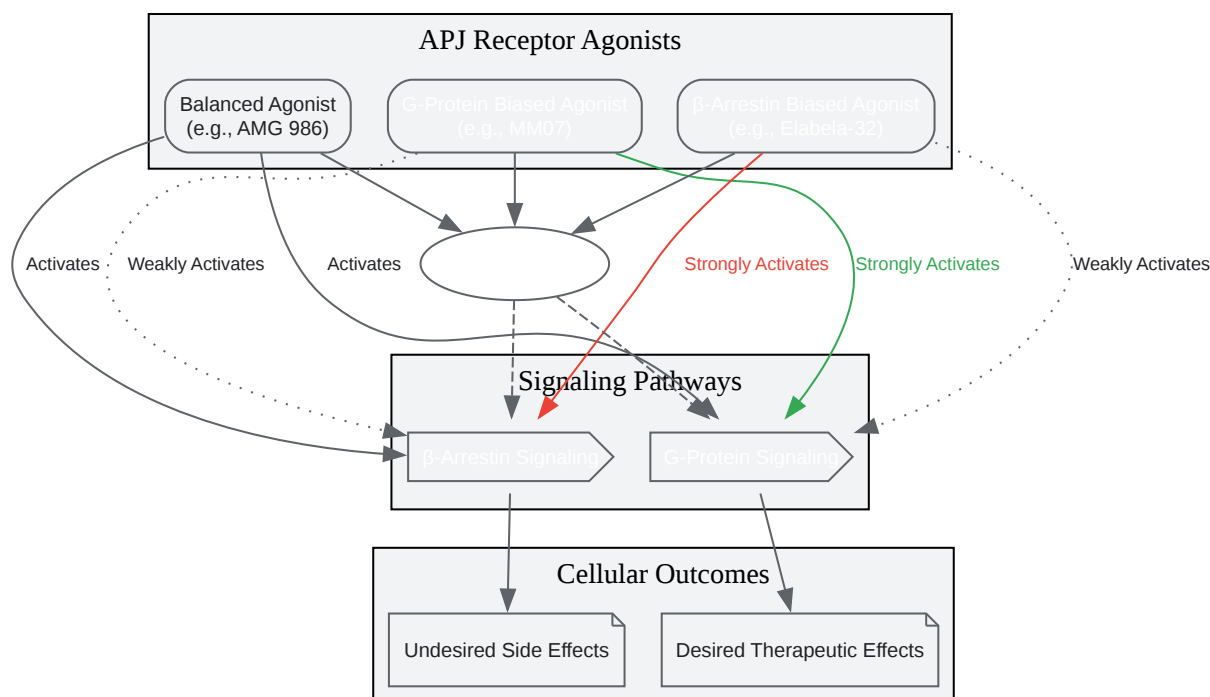
Table 2: Functional Potency and Bias of APJ Receptor Agonists. This table compares the potency (EC50) of various agonists in activating G-protein signaling (measured by cAMP inhibition) and β -arrestin recruitment, highlighting their signaling bias.

Signaling Pathways and Biased Agonism

The activation of the APJ receptor can lead to distinct downstream cellular responses depending on whether the G-protein or β -arrestin pathway is predominantly engaged.







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